1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-2-one is a chemical compound with the molecular formula C10H10ClF2NO2 and a molecular weight of 249.64 g/mol . This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a chloropropanone moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-2-one typically involves the reaction of 3-amino-5-(difluoromethoxy)benzene with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-bromopropan-1-one
- 1-(3-Amino-5-(difluoromethoxy)phenyl)propan-1-one
Uniqueness
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-2-one is unique due to the presence of the chloropropanone moiety, which imparts distinct reactivity compared to its brominated or non-halogenated analogs. This unique structure allows for specific interactions and reactions that are not possible with similar compounds.
Properties
Molecular Formula |
C10H10ClF2NO2 |
---|---|
Molecular Weight |
249.64 g/mol |
IUPAC Name |
1-[3-amino-5-(difluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10ClF2NO2/c11-5-8(15)2-6-1-7(14)4-9(3-6)16-10(12)13/h1,3-4,10H,2,5,14H2 |
InChI Key |
HCIRIMWYCCPXFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)OC(F)F)CC(=O)CCl |
Origin of Product |
United States |
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